molecular formula C17H18ClFN4O B2964748 3-(2-chloro-6-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one CAS No. 2097902-15-1

3-(2-chloro-6-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Cat. No. B2964748
CAS RN: 2097902-15-1
M. Wt: 348.81
InChI Key: RQEZUKHMPLWONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-6-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H18ClFN4O and its molecular weight is 348.81. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chloro-6-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloro-6-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

A significant application of compounds structurally related to 3-(2-chloro-6-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is in the development of antimicrobial and antibacterial agents. For instance, a study on the synthesis of azetidinone derivatives highlighted their potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Lokh, Wala, & Patel, 2013). Another research focused on the synthesis and antimicrobial activity of similar compounds, emphasizing their potential in creating new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Antifungal Applications

The synthesis and evaluation of azetidinone derivatives also show promising antifungal properties. A study demonstrated that certain azetidinone derivatives exhibit high activity against Candida spp. strains, suggesting their potential as antifungal compounds (Zambrano-Huerta et al., 2019).

Applications in Tubulin Inhibition and Cancer Therapy

Compounds with similar structures have been investigated for their unique mechanism of tubulin inhibition, presenting a new approach in cancer therapy. A study on triazolopyrimidines, which share structural similarities, revealed that these compounds promote tubulin polymerization and overcome resistance in several multidrug resistance transporter proteins, showcasing their potential as anticancer agents (Zhang et al., 2007).

Synthesis of Alkylating Agents for Cancer Therapy

Another relevant application is the synthesis of alkylating agents, which are crucial in cancer treatment. Research on the synthesis of triazole derivatives and their cytostatic activity suggests their potential as a new type of alkylating agent, which could be valuable in treating cancer (De las Heras, Alonso, & Alonso, 1979).

Development of Neurokinin-1 Receptor Antagonists

Research has also been conducted on developing neurokinin-1 receptor antagonists using structurally related compounds. These antagonists are significant in treating emesis and depression, as demonstrated in pre-clinical tests (Harrison et al., 2001).

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O/c18-14-2-1-3-15(19)13(14)6-7-17(24)22-8-12(9-22)23-10-16(20-21-23)11-4-5-11/h1-3,10-12H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEZUKHMPLWONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.